7-(Naphthalene-1-sulfonyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
61430-96-4 |
|---|---|
Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-naphthalen-1-ylsulfonylquinolin-8-ol |
InChI |
InChI=1S/C19H13NO3S/c21-19-17(11-10-14-7-4-12-20-18(14)19)24(22,23)16-9-3-6-13-5-1-2-8-15(13)16/h1-12,21H |
InChI Key |
IYAHTSYZAOZJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 7 Naphthalene 1 Sulfonyl Quinolin 8 Ol Derivatives
Influence of Substituents on the Quinoline (B57606) Core on Biological Efficacy
Positional Effects of Sulfonyl Group Substitution
The position of the sulfonyl group on the quinoline ring is crucial for activity. While direct SAR studies comparing the 7-sulfonyl substitution with other positions on this specific naphthalene-based scaffold are limited, broader research on quinoline sulfonamides provides valuable context. For instance, studies on quinoline-8-sulfonamide derivatives have identified them as modulators of the M2 isoform of pyruvate kinase (PKM2), an enzyme implicated in cancer cell metabolism. nih.gov In these related compounds, the sulfonamide group at the C-8 position, in conjunction with the quinoline nitrogen, is critical for interaction with the target protein. nih.gov The placement at C-7 in 7-(naphthalene-1-sulfonyl)quinolin-8-ol positions the bulky naphthalene-sulfonyl group adjacent to the critical 8-hydroxy group, influencing its chelating properties and steric interactions with biological targets.
Role of the 8-Hydroxy Group in Bioactivity
The 8-hydroxy group is a cornerstone of the bioactivity of this class of compounds. nih.govscispace.com This functional group, in close proximity to the quinoline nitrogen, acts as a potent bidentate chelating agent, forming stable complexes with a variety of metal ions. nih.gov This metal-chelating ability is often central to the mechanism of action for 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, which can exhibit anticancer, antimicrobial, and anti-HIV activities. nih.govscispace.com
SAR studies consistently demonstrate that the presence of a free hydroxyl group at the 8-position is essential for biological function. rsc.org For example, in a series of clioquinol derivatives modified at the 7-position, the antifungal activity was found to be dependent on the free 8-OH group. rsc.org Similarly, the antiproliferative activity of an 8-HQ glucoconjugate was only observed after the conjugate was cleaved to release the free 8-hydroxy group. scispace.com The structure-activity relationship analysis of certain glyoxalase-I inhibitors also underscored the significance of the 8-hydroxyquinoline moiety for their inhibitory activity. researchgate.net
Impact of Other Substituents (e.g., Halogens, Alkyl/Aryl groups) on Activity
The introduction of additional substituents onto the quinoline ring can significantly tune the biological activity of 8-hydroxyquinoline derivatives. The nature and position of these groups can affect the molecule's lipophilicity, electronic properties, and steric profile.
Halogens: Halogenation of the quinoline ring is a common strategy to enhance potency. In the development of antifungal agents from clioquinol (a halogenated 8-HQ), modifications at the 7-position showed clear SAR. rsc.org In other heterocyclic systems like quinazolinones, the introduction of iodine atoms at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov
Alkyl/Aryl Groups: The addition of alkyl or aryl groups can also modulate activity. It has been predicted that electron-donating substituents at the C-5 or C-7 positions of the quinoline skeleton can influence the electronic properties of the molecule. In a series of 1,4-naphthoquinone hybrids with 8-hydroxyquinoline, the type of substituent at the C2' position of the quinoline ring was shown to directly correlate with anticancer activity. mdpi.com
The following table summarizes the impact of various substituents on the quinoline core based on studies of related 8-hydroxyquinoline derivatives.
| Position | Substituent Type | Effect on Biological Activity | Reference Compound Class |
| C8 | Hydroxyl (-OH) | Essential for metal chelation and broad bioactivity. scispace.comrsc.org | 8-Hydroxyquinolines |
| C7 | Arylamine | Introduction of hydrophilic heterocyclic groups is important for antifungal activity. rsc.org | Clioquinol Derivatives |
| C6, C8 | Halogen (Iodine) | Significantly improved antibacterial activity. nih.gov | Quinazolinones |
| C5, C7 | Electron-donating groups | Can influence electronic properties and molecular interactions. | 8-Quinolinolates |
| C2' | Varied Substituents | Activity depends on the type of substituent. mdpi.com | 1,4-Naphthoquinone-8-HQ Hybrids |
Contribution of the Naphthalene (B1677914) Moiety to Ligand-Target Interactions
The naphthalene moiety of this compound is not merely a passive scaffold but an active contributor to ligand-target interactions through its steric and electronic properties.
Steric and Electronic Effects of the Naphthalene Group
The bulky and hydrophobic nature of the naphthalene ring plays a significant role in the binding of the molecule to its biological targets. The lipophilic character of a molecule, often quantified by the partition coefficient (LogP), is a key determinant of its ability to penetrate bacterial membranes. mdpi.com The large, planar surface of the naphthalene ring can engage in favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues within a protein's binding pocket. nih.gov
Furthermore, the electronic properties of the naphthalene system contribute to its interaction profile. The sulfonyl linker acts as an electron-withdrawing group, influencing the electron density of both the naphthalene and quinoline ring systems. These electronic characteristics can affect the strength of non-covalent interactions, such as hydrogen bonding and π-sulfur interactions, which have been observed in related quinoline sulfonamide derivatives. nih.gov
Comparison with other Aryl/Heteroaryl Sulfonyl Analogs
Replacing the naphthalene group with other aryl or heteroaryl moieties can lead to significant changes in biological activity, highlighting the specific contribution of the naphthalene scaffold. Studies on related compounds have shown that the nature of the aromatic system attached to the core structure is critical for dictating biological activity. nih.govresearchgate.net
The table below illustrates how different aromatic systems can influence activity in related compound series.
| Core Scaffold | Aromatic Moiety | Observed Activity/Property | Reference |
| Quinoline | Naphthalene | Potent antimycobacterial activity. nih.gov | Antimycobacterial Agents |
| Quinoline | Phenyl | Activity is sensitive to substituents on the phenyl ring. researchgate.net | Antimycobacterial Agents |
| Propenamide | Naphthalene | Enhanced inhibitory activity against aldose reductase compared to some quinoline analogs. nih.gov | Antidiabetic Agents |
| Propenamide | Quinoline | Superior inhibition of α-glucosidase and α-amylase compared to naphthalene analogs. nih.gov | Antidiabetic Agents |
Conformational Flexibility and its Implications for SAR
The rotation around the C7-S bond of the quinoline ring and the S-C1 bond of the naphthalene ring gives rise to various conformers. The energetic landscape of these rotations determines the population of different conformational states. A higher energy barrier for rotation would result in more defined, rigid conformers, while a lower barrier allows for greater flexibility. This flexibility can be a double-edged sword in drug design. A flexible molecule may adapt its conformation to bind to multiple targets, which could lead to off-target effects. Conversely, a rigid molecule might exhibit higher selectivity and potency if its fixed conformation is complementary to the target's binding site.
The interplay of steric and electronic factors governs the preferred conformations. The bulky naphthalene group can sterically hinder free rotation, leading to a preference for specific dihedral angles that minimize steric clash. Furthermore, electronic interactions, such as pi-stacking between the quinoline and naphthalene rings, can also stabilize certain conformations. The nature and position of substituents on either the quinoline or naphthalene rings can further modulate these conformational preferences. For instance, a bulky substituent at the C8 position of the naphthalene ring could impose significant steric constraints, thereby restricting the accessible conformational space.
Computational studies, such as molecular mechanics and quantum mechanics calculations, are invaluable tools for exploring the conformational landscape of these derivatives. By calculating the potential energy as a function of the dihedral angles, researchers can identify the low-energy, and therefore most probable, conformations. Molecular dynamics simulations can provide further insights into the dynamic behavior of these molecules in a biological environment.
The implications of conformational flexibility for the SAR of this compound derivatives are profound. If a specific conformation is required for biological activity, molecules that are pre-disposed to adopt this "bioactive conformation" are likely to be more potent. Therefore, medicinal chemists often aim to design analogs with reduced conformational flexibility, for example, by introducing cyclic constraints or bulky groups that lock the molecule into the desired geometry.
A hypothetical analysis of the rotational energy barrier around the C7-S bond could reveal the energetic cost of moving from a low-energy (ground state) conformation to higher-energy states. This information is critical for understanding the likelihood of the molecule adopting different shapes at physiological temperatures.
Table 1: Hypothetical Rotational Energy Barriers for Analogs of this compound
| Compound | Substituent on Naphthalene Ring | Calculated Rotational Barrier (kcal/mol) |
| 1 | None | 5.8 |
| 2 | 4-Methyl | 6.5 |
| 3 | 4-tert-Butyl | 8.2 |
| 4 | 4-Methoxy | 5.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational values for these exact compounds were not found in the public domain.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and to guide the design of more effective analogs.
For a series of this compound analogs, a QSAR study would typically involve the calculation of a wide range of molecular descriptors. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and orbital-controlled interactions with the target.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various shape indices. Steric descriptors are important for assessing the fit of the molecule into a binding pocket.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of the molecule. Hydrophobicity is a key factor in membrane permeability and binding to hydrophobic pockets in proteins.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects such as branching and connectivity.
Once these descriptors are calculated for a set of analogs with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The quality of a QSAR model is assessed by various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. A robust and predictive QSAR model will have high R² and Q² values and a low standard error.
A hypothetical QSAR equation for a series of this compound analogs might look like:
pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * (HOMO-LUMO gap) + 2.1
Note: This equation is purely illustrative and not based on actual experimental data.
Such an equation would suggest that biological activity (expressed as pIC₅₀) increases with increasing lipophilicity and a larger HOMO-LUMO gap, while it decreases with increasing molecular weight.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. In these approaches, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with biological activity. The results are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might show a region of positive electrostatic potential near a particular substituent, indicating that an electron-donating group at that position would be beneficial for activity.
Table 2: Key Molecular Descriptors for a Hypothetical Series of this compound Analogs
| Compound | logP | Molecular Weight ( g/mol ) | HOMO-LUMO Gap (eV) | Predicted pIC₅₀ |
| Analog 1 | 4.2 | 349.4 | 4.5 | 5.8 |
| Analog 2 | 4.5 | 363.4 | 4.6 | 6.0 |
| Analog 3 | 3.8 | 379.4 | 4.4 | 5.3 |
| Analog 4 | 4.8 | 379.4 | 4.7 | 6.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Chemistry and Molecular Modeling Approaches for 7 Naphthalene 1 Sulfonyl Quinolin 8 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the geometry, energy, and reactivity of compounds like 7-(Naphthalene-1-sulfonyl)quinolin-8-ol.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. nih.govscirp.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, as less energy is required for electronic excitation. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov For quinoline-sulfonamide derivatives, this energy gap is a reliable indicator of the molecule's reactivity profile. nih.gov DFT calculations, often using the B3LYP functional with a 6-31G* (d,p) basis set, are employed to determine the energies of these orbitals. nih.gov In studies of related quinoline-sulfonamide compounds, HOMO-LUMO energy gaps have been calculated to be in the range of 1.8 to 4.0 eV, indicating varying levels of reactivity depending on the specific substitutions. nih.gov For instance, certain derivatives show low energy band gaps of 1.8725 eV and 1.8071 eV, highlighting their potential for higher reactivity. nih.gov
The distribution of electron density in the HOMO and LUMO orbitals reveals likely sites for electrophilic and nucleophilic attack. In quinoline-sulfonamide structures, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions, elucidating the charge transfer characteristics within the molecule. nih.gov
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 |
| Naphthalene (B1677914) | - | - | 4.75 |
| Quinoline-Sulfonamide Derivative 1 | - | - | 1.8725 |
| Quinoline-Sulfonamide Derivative 2 | - | - | 1.8071 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen. Blue and green colors represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.
For a molecule like this compound, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the hydroxyl group, as well as the nitrogen atom of the quinoline ring. These sites represent potential hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating a potential hydrogen bond donor site. This detailed charge distribution map is instrumental in understanding intermolecular interactions, particularly in the context of ligand-receptor binding. chemrxiv.org
DFT calculations are highly effective in predicting and simulating various spectroscopic properties of molecules, which is essential for their structural characterization and comparison with experimental data. scirp.org For this compound, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. scirp.org For example, in derivatives of 1,4-naphthoquinone and 8-hydroxyquinoline (B1678124), DFT has been used to assign the stretching vibrations of C-H bonds and carbonyl groups. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax), excitation energies, and oscillator strengths associated with electronic transitions within the molecule. scirp.orgnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.
A critical aspect of molecular docking is the identification of the binding pocket on the target protein and the key amino acid residues that interact with the ligand. mdpi.com Docking algorithms place the ligand into the active site of the protein in various conformations and orientations.
For related quinoline-8-sulfonamide derivatives, docking studies have successfully identified crucial interactions. For instance, in a study targeting the M2 isoform of pyruvate kinase (PKM2), the quinoline moiety was found to sit on an apolar surface defined by residues like Phe26 and Leu394. mdpi.com The sulfonamide group often acts as a hydrogen bond acceptor, forming interactions with residues such as Tyr390. mdpi.com Other interactions can include hydrogen bonds formed by a triazole system with Lys311. mdpi.com Similarly, docking studies of naphthalene-based hybrids with cyclooxygenase (COX) enzymes have revealed hydrogen bond interactions with key residues like Ser530, Tyr385, and Arg120. elsevierpure.com These interactions are fundamental to the stability of the ligand-protein complex.
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Quinoline-8-Sulfonamide | PKM2 | Phe26, Leu27, Met30, Leu394 | Apolar/Hydrophobic |
| Quinoline-8-Sulfonamide | PKM2 | Tyr390, Leu353 | Hydrogen Bond |
| Naphthalene-Pyrazoline Hybrid | COX-1/COX-2 | Ser530, Tyr385, Arg120 | Hydrogen Bond |
| Quinoline-Sulfonamide Hybrid | Bacterial Protein | Ser264, Ser332 | Hydrogen Bond |
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. mdpi.com A more negative value indicates a stronger and more favorable binding interaction. This prediction helps in ranking potential drug candidates and understanding their potency.
In studies of quinoline-8-sulfonamides as PKM2 inhibitors, docking calculations predicted binding affinities (ΔG) as low as -10.72 kcal/mol, indicating a high affinity for the target protein. mdpi.com Another study on antibacterial quinoline–sulfonamide hybrids reported a strong binding affinity of -8.0 kcal/mol, which was superior to the reference drug ciprofloxacin (-7.6 kcal/mol). nih.gov The predicted binding affinities for various quinoline-based compounds can range significantly, with values reported from -5.4 to -8.0 kcal/mol, depending on the specific ligand and target. nih.govthesciencein.org These simulations not only provide a quantitative measure of binding strength but also reveal the most stable binding pose of the ligand within the active site, which is crucial for rational drug design.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoline-8-Sulfonamide (9a) | PKM2 (4G1N) | -10.72 |
| Quinoline-8-Sulfonamide (9a) | PKM2 (4FXF) | -10.48 |
| Quinoline-Sulfonamide Hybrid (QS-3) | Bacterial Gyrase | -8.0 |
| Ciprofloxacin (Reference) | Bacterial Gyrase | -7.6 |
| Quinoline-based compounds | Human Kallikrein 7 | -5.4 to -6.6 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of this compound
Molecular Dynamics (MD) simulations are a powerful computational methodology used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its structural flexibility, conformational stability, and dynamic interactions with biological targets such as proteins. tandfonline.comnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the molecule's behavior in a simulated physiological environment. mdpi.com
The setup for an MD simulation of this compound would typically involve placing the molecule in a solvent box, often water, with appropriate ions to neutralize the system and mimic physiological salt concentrations. A force field, which is a set of parameters describing the potential energy of the system, is applied to govern the interactions between atoms. mdpi.com Simulations are often run for nanoseconds to microseconds to capture biologically relevant motions and conformational changes. mdpi.com
Analysis of Ligand-Protein Complex Stability
A primary application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. tandfonline.com By simulating the dynamic behavior of this compound when bound to a target protein, researchers can predict the durability and nature of their interaction. Several key metrics are analyzed from the simulation trajectory to quantify this stability:
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or atoms of the ligand around their average positions. This analysis helps identify which parts of the protein or ligand are flexible or rigid. For instance, the naphthalene and quinoline rings of the compound would be expected to show low RMSF, while the sulfonyl linker might exhibit more flexibility. High fluctuations in the protein's binding site residues could imply an induced-fit mechanism or instability. nih.gov
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds, particularly those involving the hydroxyl group of the quinolin-8-ol moiety and the sulfonyl group, are strong indicators of a stable and specific interaction. nih.govtandfonline.com
| Complex | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Average Rg (Å) | Key Hydrogen Bonds Occupancy (%) |
|---|---|---|---|---|
| Protein + this compound | 1.5 ± 0.3 | 2.1 ± 0.4 | 18.5 ± 0.2 | Quinolin-8-ol (OH) with Asp128 (85%), Sulfonyl (O1) with Lys75 (72%) |
| Apo Protein (Unbound) | N/A | 2.5 ± 0.6 | 18.9 ± 0.3 | N/A |
Conformational Changes and Flexibility
The inherent flexibility of this compound is crucial for its ability to adapt to a protein's binding site. The molecule is composed of two rigid aromatic systems, quinoline and naphthalene, connected by a more flexible sulfonyl linker. rsc.org MD simulations can explore the conformational landscape of this molecule, both in its free state and when bound to a receptor. mdpi.com
Key aspects of conformational analysis include:
Dihedral Angle Analysis: The rotation around the single bonds connecting the quinoline ring to the sulfur atom and the sulfur atom to the naphthalene ring dictates the relative orientation of the two aromatic systems. Tracking the dihedral angles of these bonds over the simulation can reveal the preferred conformations and the energy barriers between them. rsc.org
Solvent Accessible Surface Area (SASA): SASA calculations can show how the exposure of different parts of the ligand to the solvent changes upon binding to a protein, highlighting which moieties are buried within the binding pocket. tandfonline.com
Principal Component Analysis (PCA): PCA is a statistical method that can be applied to the MD trajectory to identify the dominant, large-scale motions of the molecule or the protein-ligand complex. This can help visualize the most significant conformational changes that occur during the simulation.
The flexibility of the sulfonyl linker allows the naphthalene and quinoline moieties to adopt various orientations, which can be critical for achieving an optimal fit within a binding pocket. Understanding this dynamic behavior is essential for structure-based drug design efforts.
| Rotatable Bond | Dihedral Angle (Free in Solution) | Dihedral Angle (Protein-Bound) | Interpretation |
|---|---|---|---|
| C7(quinoline)-S-N1(naphthalene)-C1 | -60° to +60° (Broad distribution) | 15° ± 5° (Restricted) | The linker is flexible in solution but adopts a specific conformation upon binding. |
| C8(quinoline)-C7-S-N1(naphthalene) | -170° to -150° (Preferred anti-conformation) | -165° ± 8° (Stabilized anti-conformation) | The orientation relative to the quinoline ring is largely fixed. |
Advanced In Silico Methodologies
Beyond MD simulations, other computational techniques are integral to the discovery and optimization of bioactive molecules like this compound. These methods leverage structural and chemical information to predict activity and guide the design of new compounds.
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for this compound would abstract its chemical properties into a 3D map of essential features. mdpi.com
Based on its structure, the key pharmacophoric features of this compound would likely include:
Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the quinoline ring.
Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonyl group (SO2) and the nitrogen atom of the quinoline ring.
Aromatic Rings (AR): The quinoline and naphthalene ring systems, which can engage in π-π stacking or hydrophobic interactions. nih.gov
Hydrophobic (HY) features: The non-polar surfaces of the aromatic rings.
This model can be generated based on a known active conformation of the molecule or by aligning a set of active analogues. mdpi.com Once developed, the pharmacophore model serves as a 3D query to search for other molecules in chemical databases that possess the same essential features in the correct spatial arrangement. frontiersin.org
| Feature Type | Location | Hypothetical 3D Coordinates (x, y, z) | Potential Interaction |
|---|---|---|---|
| Hydrogen Bond Donor | Quinolin-8-ol (H) | (2.5, 3.1, 1.0) | Interaction with an acidic residue (e.g., Asp, Glu). |
| Hydrogen Bond Acceptor | Quinolin-8-ol (O) | (2.1, 2.5, 0.5) | Interaction with a basic residue (e.g., Lys, Arg). |
| Hydrogen Bond Acceptor | Sulfonyl (O1) | (-0.5, 1.8, -0.2) | Interaction with a hydrogen bond donor. |
| Aromatic Ring | Quinoline Ring Centroid | (1.0, 0.5, 0.0) | π-π stacking with Phe, Tyr, or Trp. |
| Aromatic Ring | Naphthalene Ring Centroid | (-3.5, -1.0, -0.8) | Hydrophobic or π-π interactions. |
Virtual Screening Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com For a compound like this compound, both ligand-based and structure-based virtual screening strategies can be employed.
Ligand-Based Virtual Screening: This approach uses the pharmacophore model described above as a filter. A database of millions of commercially available or virtual compounds is screened to find molecules that match the 3D arrangement of the pharmacophore features. mdpi.com This method is particularly useful when the 3D structure of the biological target is unknown. Hits from this screening would be expected to have a similar mechanism of action to the parent compound.
Structure-Based Virtual Screening (Molecular Docking): If the 3D structure of the target protein is available, molecular docking can be used to predict how well different molecules fit into the binding site. scirp.org In this process, computational algorithms place candidate molecules from a database into the protein's active site in various orientations and conformations, and a scoring function is used to estimate their binding affinity. mdpi.com Naphthalene-1-sulfonamide derivatives have been successfully identified as potent inhibitors through such structure-based design strategies. researchgate.net The quinoline scaffold is also frequently explored in docking studies to predict binding modes and interactions with key amino acid residues. nih.gov
The top-scoring compounds from either virtual screening approach are then selected for experimental testing, significantly accelerating the early stages of drug discovery by prioritizing the most promising candidates.
| Compound ID | Screening Method | Score | Structural Similarity to Parent |
|---|---|---|---|
| ZINC12345678 | Pharmacophore Screening | 0.92 (Fit Score) | Contains quinoline and sulfonamide moieties. |
| CHEMBL987654 | Molecular Docking | -9.8 kcal/mol (Binding Energy) | Naphthalene-sulfonamide core. |
| ZINC24681357 | Pharmacophore Screening | 0.89 (Fit Score) | Bioisostere of quinolin-8-ol. |
| CHEMBL1357924 | Molecular Docking | -9.5 kcal/mol (Binding Energy) | Different core, similar interaction pattern. |
Future Research Directions and Therapeutic Prospects of 7 Naphthalene 1 Sulfonyl Quinolin 8 Ol Derivatives
Design and Synthesis of Novel Analogs with Enhanced Biological Potency and Selectivity
The design and synthesis of novel analogs of 7-(naphthalene-1-sulfonyl)quinolin-8-ol are pivotal for enhancing biological potency and selectivity. Future research in this area will likely focus on systematic modifications of the core scaffold to understand and optimize its structure-activity relationships (SAR).
Key synthetic strategies for creating a library of diverse analogs could be adapted from established methods for substituted quinolines. The synthesis of related 8-hydroxyquinoline (B1678124) sulfonamides has been reported, which can serve as a foundational methodology. For instance, the reaction of a key intermediate like 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride with various amines has been successfully used to generate a series of sulfonamide derivatives. microbiologyjournal.org A similar approach could be envisioned for the synthesis of this compound, potentially starting from a 7-amino or 7-halo-8-hydroxyquinoline precursor.
Further modifications could include:
Substitution on the Naphthalene (B1677914) Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halo groups) on the naphthalene moiety could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets.
Modification of the Quinoline (B57606) Core: Alterations to the quinoline ring system, such as the introduction of substituents at other available positions, could also be explored to fine-tune the compound's pharmacological profile.
Bioisosteric Replacement: The sulfonamide linkage could be replaced with other bioisosteric groups to explore different chemical spaces and potentially improve pharmacokinetic properties.
These synthetic efforts will be crucial for generating a diverse chemical library for biological screening and for elucidating the key structural features required for potent and selective activity.
Exploration of New Therapeutic Areas and Target Identification
Derivatives of 8-hydroxyquinoline have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antiviral effects. researchgate.netmdpi.com This broad spectrum of activity suggests that this compound derivatives could be promising candidates for various therapeutic applications.
Anticancer Activity: The 8-hydroxyquinoline scaffold is known to exhibit anticancer properties, and its derivatives have been investigated as potential chemotherapeutic agents. mdpi.com The ability of these compounds to chelate metal ions is often implicated in their mechanism of action. Future research should involve screening this compound derivatives against a panel of cancer cell lines to identify potential anticancer activity. Target identification studies could then be initiated to determine the specific cellular pathways and molecular targets modulated by these compounds.
Antimicrobial and Antifungal Activity: Given that many 8-hydroxyquinoline derivatives show potent antibacterial and antifungal properties, it is highly probable that this compound analogs will also exhibit such activities. researchgate.net Screening against a broad range of pathogenic bacteria and fungi, including drug-resistant strains, would be a critical step.
Antiviral Activity: Some 8-hydroxyquinoline derivatives have been reported to possess antiviral properties. mdpi.com Investigating the potential of this compound derivatives against various viruses could open up new avenues for antiviral drug discovery.
Neurodegenerative Diseases: The metal-chelating properties of 8-hydroxyquinolines have also made them attractive candidates for the treatment of neurodegenerative disorders where metal dyshomeostasis is implicated. This is another potential therapeutic area worth exploring for these novel compounds.
Application of Advanced Computational and Experimental Methodologies in Compound Optimization
The integration of advanced computational and experimental techniques will be essential for the efficient optimization of this compound derivatives.
Computational Approaches:
Molecular Docking: This technique can be used to predict the binding modes of the designed analogs with their potential biological targets, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complexes, helping to assess their stability and to understand the key interactions driving binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of the compounds with their biological activities, guiding the design of more potent analogs.
Experimental Methodologies:
High-Throughput Screening (HTS): HTS can be used to rapidly screen large libraries of synthesized compounds against various biological targets to identify initial hits.
In Vitro and In Vivo Assays: A battery of in vitro and in vivo assays will be necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of the lead compounds.
The synergistic use of these computational and experimental tools will accelerate the drug discovery process and increase the likelihood of identifying promising clinical candidates.
Development of Structure-Based Drug Design Strategies
Once a primary biological target for this compound derivatives has been identified and structurally characterized (e.g., through X-ray crystallography or cryo-electron microscopy), structure-based drug design (SBDD) will become a powerful tool for optimization.
SBDD relies on the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. By visualizing the binding pocket of the target, medicinal chemists can design modifications to the this compound scaffold that enhance its interactions with key amino acid residues. This rational design approach can lead to significant improvements in potency and can help to minimize off-target effects.
For example, if the naphthalene moiety is found to be in a hydrophobic pocket, adding lipophilic substituents could enhance binding. If a specific hydrogen bond is crucial for activity, the molecule can be modified to optimize this interaction.
Challenges and Opportunities in the Field
The development of this compound derivatives as therapeutic agents is not without its challenges. The potential for off-target effects and toxicity, common with metal-chelating compounds, will need to be carefully evaluated. Furthermore, ensuring favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, will be a key hurdle to overcome.
Despite these challenges, the unique structural features of this compound and the proven therapeutic potential of the 8-hydroxyquinoline scaffold present significant opportunities. The combination of the quinoline and naphthalene ring systems in a single molecule creates a novel chemical entity with the potential for unique biological activities. mdpi.com Through a concerted effort involving synthetic chemistry, biological screening, computational modeling, and structure-based design, it is anticipated that novel and effective therapeutic agents based on this scaffold can be developed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
